Ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate
Description
Ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H22N2O4 and a molecular weight of 258.32 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Properties
IUPAC Name |
ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-5-17-11(16)14-7-6-9(8-14)13-10(15)18-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJWTYRYPRTYIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Pathway
The synthesis of ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate typically involves the following steps:
- Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other cyclic amines.
- Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) chloride in the presence of a base like triethylamine.
- Esterification: The carboxylic acid group is esterified using ethanol and a suitable catalyst.
Step-by-Step Reaction Scheme
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- Starting materials such as amino acids (e.g., proline derivatives) are cyclized to form the pyrrolidine ring.
- Cyclization is typically achieved under acidic or basic conditions depending on the precursor used.
-
- Boc protection is performed using tert-butoxycarbonyl chloride (Boc-Cl) and a base such as triethylamine or pyridine.
- Solvents like dichloromethane (DCM) are commonly used for this step.
-
- The carboxylic acid group is esterified using ethanol in the presence of catalysts like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
- This step ensures the formation of the ethyl ester functionality.
Reaction Conditions and Optimization
Boc Protection
- Reagents: Boc-Cl, triethylamine
- Solvent: Dichloromethane (DCM)
- Temperature: Room temperature
- Yield: Typically 85–92%
Esterification
- Reagents: Ethanol, DCC, DMAP
- Solvent: Methanol or dichloromethane
- Temperature: Ambient or slightly elevated (30–40°C)
- Yield: Approximately 90%
Cyclization
- Cyclization conditions depend on the precursor used:
- Acidic cyclization may involve hydrochloric acid or sulfuric acid.
- Basic cyclization may use sodium hydroxide or potassium carbonate.
Key Considerations
Stereochemistry
The stereochemical integrity of the compound is crucial, especially if it is intended for pharmaceutical applications. Enantiomerically pure starting materials, such as L-proline derivatives, are often used to ensure stereoselectivity during synthesis.
Purity Control
Purification steps such as recrystallization or chromatography are employed to achieve high purity (>95%) of the final product.
Industrial Scale Production
For large-scale production:
- Continuous flow reactors may be used to optimize yield and efficiency.
- Automated systems ensure consistent reaction conditions and minimize human error.
Data Table: Summary of Reaction Steps
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) |
|---|---|---|---|
| Cyclization | Ring Formation | Acidic/Base Catalysis | ~80 |
| Boc Protection | Carbamate Formation | Boc-Cl, Triethylamine, DCM | 85–92 |
| Esterification | Steglich Esterification | Ethanol, DCC, DMAP | ~90 |
Notes on Research Findings
- The tert-butoxycarbonyl (Boc) group plays a critical role in protecting the amino functionality during multi-step synthesis.
- Esterification enhances lipophilicity, which can be beneficial for biological applications.
- Reaction optimization often involves adjusting temperature and solvent polarity to maximize yield and purity.
Chemical Reactions Analysis
Alkylation and Amine Functionalization
The tert-butoxycarbonyl (Boc) group enables selective alkylation at the pyrrolidine nitrogen. For example:
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Methylation : Reaction with iodomethane (CH₃I) in DMF using NaH as a base yields N-methyl derivatives (e.g., tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate) with 94% efficiency .
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Branched Alkylation : Substitution with 1-bromo-3-methylbutane forms tert-butyl (1-isopentylpyrrolidin-3-yl)carbamate (82% yield) .
Table 1: Alkylation Reactions
| Reagent | Base/Solvent | Product | Yield | Source |
|---|---|---|---|---|
| CH₃I | NaH/DMF | N-Methylpyrrolidine derivative | 94% | |
| 1-Bromo-3-methylbutane | NaH/DMF | N-Isopentylpyrrolidine derivative | 82% |
Hydrogenation and Deprotection
The Boc group is cleavable under acidic or catalytic conditions:
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Hydrogenolysis : Pd/C-catalyzed hydrogenation in ethanol removes benzyloxycarbonyl (Cbz) groups while retaining the Boc protection .
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Acidic Cleavage : Trifluoroacetic acid (TFA) selectively removes the Boc group, generating free amines (e.g., ethyl 3-aminopyrrolidine-1-carboxylate) .
Coupling Reactions
The ester moiety participates in peptide bond formation:
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Amide Synthesis : EDCI/HOBt-mediated coupling with amino acids or amines forms carboxamide derivatives (e.g., conjugates with 8-aminoquinoline) .
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C–H Activation : Rhodium(I) catalysts enable arylation at the pyrrolidine C4 position using boronic esters (36–45% yields) .
Table 2: Coupling Reactions
| Reaction Type | Reagents/Conditions | Product Class | Yield | Source |
|---|---|---|---|---|
| Amide Bond Formation | EDCI, HOBt, DIEA | 8-Aminoquinoline conjugates | 72% | |
| C–H Arylation | Rh(I), Boronic ester | Arylpyrrolidine derivatives | 36–45% |
Oxidation and Functional Group Interconversion
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Lactam Reduction : Borane-THF reduces lactams to secondary amines (52% yield over two steps) .
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Ester Hydrolysis : Basic or enzymatic hydrolysis converts the ethyl ester to carboxylic acids (e.g., for prodrug activation) .
Stereochemical Modifications
Epimerization under basic conditions (e.g., NaOH/EtOH) ensures stereochemical control, yielding single enantiomers (e.g., trans-3-carboxyproline derivatives) .
Scientific Research Applications
Medicinal Chemistry
Antagonists and Agonists Development
Ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate is utilized in the synthesis of various bioactive compounds, including endothelin antagonists. Research has demonstrated that modifications to the pyrrolidine structure can enhance selectivity and efficacy against specific biological targets. For instance, pyrrolidine derivatives have been shown to exhibit significant activity against endothelin receptors, making them potential candidates for treating conditions like hypertension and heart failure .
Synthesis of Peptide Mimics
The compound plays a crucial role in the development of peptide mimics, which are essential in drug design. Its ability to form stable linkages with other amino acids facilitates the creation of cyclic peptides that can improve pharmacokinetic properties and reduce metabolic degradation .
Peptide Synthesis
Coupling Reactions
this compound is frequently employed as an intermediate in peptide coupling reactions. The Boc group provides protection for the amine during synthesis, allowing for selective reactions without unwanted side reactions. This characteristic is particularly beneficial when synthesizing complex peptides where multiple functional groups are present .
Use with EDC/NHS Chemistry
In combination with coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide), this compound enhances the efficiency of amide bond formation in aqueous environments. This method is widely used in the preparation of peptide vaccines and therapeutic proteins .
Chemical Biology
Bioconjugation Techniques
The compound's reactivity allows it to be utilized in bioconjugation strategies, where it can be attached to biomolecules such as proteins or nucleic acids. This application is vital for developing targeted drug delivery systems and diagnostic agents. The ability to selectively modify biomolecules without compromising their biological activity is a significant advantage .
Structure-Activity Relationship Studies
In drug discovery, understanding the relationship between chemical structure and biological activity is essential. This compound serves as a key scaffold for exploring structure-activity relationships (SAR) in various pharmacological contexts, helping researchers optimize lead compounds .
Synthesis of Novel Compounds
Diverse Chemical Modifications
The pyrrolidine ring structure allows for various chemical modifications, leading to a diverse array of derivatives with unique properties. Researchers have successfully synthesized compounds with enhanced solubility, stability, and bioavailability by altering substituents on the pyrrolidine ring or the carboxylate moiety .
Summary Table of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Medicinal Chemistry | Development of endothelin antagonists | Enhanced selectivity and efficacy |
| Peptide Synthesis | Intermediate for peptide coupling reactions | Protects amine functionality during synthesis |
| Chemical Biology | Bioconjugation strategies | Enables targeted drug delivery systems |
| Novel Compound Synthesis | Synthesis of diverse derivatives | Allows exploration of structure-activity relationships |
Mechanism of Action
The mechanism of action of Ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate involves its role as a protecting group for amines. The Boc group provides steric hindrance, preventing unwanted side reactions during synthesis. Upon deprotection, the free amine can participate in further chemical reactions, such as amide bond formation .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate: Similar structure but with a different position of the carboxylate group.
tert-Butyloxycarbonyl-protected amino acids: Used in peptide synthesis and share the Boc protecting group.
Uniqueness
Ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate is unique due to its specific structural configuration, which provides distinct reactivity and stability compared to other Boc-protected compounds. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceutical intermediates .
Biological Activity
Ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate (also known as ethyl 3-[(tert-butoxycarbonyl)amino]-3-pyrrolidinecarboxylate) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C12H23ClN2O4
- Molecular Weight: 294.77 g/mol
- CAS Number: 2204959-10-2
- IUPAC Name: Ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylate; hydrochloride
This compound exhibits its biological activity primarily through interactions with various biological targets, including enzymes and receptors. The presence of the pyrrolidine ring and the tert-butoxycarbonyl group enhances its lipophilicity, allowing for better membrane penetration and interaction with cellular targets.
Antiviral Activity
Research has indicated that compounds containing β-amino acid moieties, such as this compound, may exhibit antiviral properties. A study highlighted the antiviral efficacy against various viruses, including:
- Tobacco Mosaic Virus (TMV): The compound demonstrated significant antiviral activity in vivo, with protection rates exceeding those of standard antiviral agents at comparable concentrations .
Antibacterial and Anti-inflammatory Properties
The compound's structural analogs have been investigated for antibacterial and anti-inflammatory activities. These studies suggest that modifications in the pyrrolidine structure can lead to enhanced activity against bacterial strains and reduced inflammatory responses in cell models .
Case Studies
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Antiviral Efficacy Against HSV-1:
A study evaluated the anti-herpetic effects of compounds similar to this compound. Results indicated that derivatives exhibited promising activity against Herpes Simplex Virus type 1 (HSV-1), with certain esters showing higher efficacy than their acid counterparts . -
Inhibition of Mycobacterium tuberculosis:
Certain derivatives were tested for their ability to inhibit Mycobacterium tuberculosis, showcasing potential as therapeutic agents in treating tuberculosis .
Table: Summary of Biological Activities
| Activity Type | Compound | Target/Pathogen | Efficacy Description |
|---|---|---|---|
| Antiviral | Ethyl 3-{...} | Tobacco Mosaic Virus | Significant antiviral activity with high protection rates |
| Antibacterial | Structural Analog | Various Bacterial Strains | Enhanced antibacterial effects observed |
| Anti-inflammatory | Structural Analog | Inflammatory Cell Models | Reduced inflammatory markers noted |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
